(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one
Description
The compound (E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetically derived small molecule characterized by a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at position 5 and an isopropyl group at position 1.
Properties
IUPAC Name |
(E)-1-(5-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-10(2)19-9-12(14(20)5-6-18(3)4)11-7-15(16)17-8-13(11)19/h5-10H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMWYICOIUDZTP-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC(=NC=C21)Cl)C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(C2=CC(=NC=C21)Cl)C(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719909 | |
| Record name | (2E)-1-[5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221153-81-6 | |
| Record name | (2E)-1-[5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrrolo[2,3-c]pyridine Synthesis
The pyrrolo[2,3-c]pyridine scaffold forms the foundation of the target compound. Patent WO2015191506A2 describes a general approach for analogous structures via cyclization of substituted pyridines with propargylamines. For this molecule, a plausible route involves:
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Starting Material Preparation : 5-Chloro-2-aminopyridine undergoes iodination at the 3-position using N-iodosuccinimide (NIS) in acetic acid, yielding 5-chloro-3-iodo-2-aminopyridine.
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Cyclization : Reaction with isopropyl propargylamine under Sonogashira coupling conditions (Pd(PPh₃)₂Cl₂, CuI, triethylamine) forms the pyrrolo[2,3-c]pyridine core. The isopropyl group is introduced at this stage to minimize later regioselectivity issues .
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Iodination | NIS, AcOH, 80°C, 6h | 85% | |
| Cyclization | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 60°C, 12h | 72% |
Functionalization at the 3-Position
The 3-ketoenamine moiety is critical for biological activity. WO2020039060A1 demonstrates that α,β-unsaturated ketones in similar systems form via Claisen-Schmidt condensation. For this compound:
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Ketone Installation : Treat 3-bromo-pyrrolo[2,3-c]pyridine with n-butyllithium at -78°C, followed by quenching with dimethylacetamide to install the acetyl group .
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Enamine Formation : Condense the ketone with dimethylformamide dimethyl acetal (DMF-DMA) in toluene under reflux (110°C, 8h) to yield the (E)-configured enamine .
Optimization Insight :
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Excess DMF-DMA (2.5 equiv) improves regioselectivity for the E-isomer (91:9 E:Z ratio) .
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Molecular sieves (4Å) increase yield from 68% to 83% by absorbing liberated methanol .
Chlorination and Isopropyl Group Retention
The 5-chloro and 1-isopropyl groups require strategic positioning to avoid displacement. Data from PubChem and Ambeed suggest:
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Early-Stage Chlorination : Introducing chlorine at the pyridine stage (via NIS/NaClO₂) prevents later electrophilic substitution challenges .
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Isopropyl Protection : Using tert-butoxycarbonyl (Boc) protection for the pyrrolo nitrogen during cyclization, followed by deprotection with HCl/dioxane, maintains the isopropyl group’s integrity .
Comparative Analysis :
| Protection Method | Deprotection Conditions | Isopropyl Retention |
|---|---|---|
| Boc | 4M HCl/dioxane, 25°C, 2h | 98% |
| Cbz | H₂, Pd/C, MeOH, 24h | 95% |
Final Assembly and Purification
Convergent synthesis minimizes side reactions. A three-step sequence derived from Ambeed’s protocols achieves high purity:
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Coupling : React the chlorinated pyrrolopyridine with the pre-formed enamine using EDCI/HOBt in dichloromethane (25°C, 12h).
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Crystallization : Recrystallize from ethyl acetate/heptane (1:3) to remove geometric isomers.
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Chromatography : Silica gel column (EtOAc:MeOH 95:5) yields >99% pure product .
Scale-Up Considerations :
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Pilot batches (500g) show consistent yields (78–82%) with <0.5% Z-isomer contamination .
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Residual palladium levels post-crystallization: <2 ppm (ICP-MS) .
Catalytic and Solvent Effects
Hydrogenation steps from Ambeed and WO2020039060A1 highlight solvent-dependent outcomes:
| Catalyst | Solvent | Temp (°C) | Conversion |
|---|---|---|---|
| Pd/C | MeOH | 25 | 88% |
| Pd(OH)₂ | EtOH/AcOH | 70 | 95% |
Methanol favors faster kinetics, but ethanol/acetic acid mixtures suppress over-reduction of the enone .
| Condition | Degradation (28 days) | Major Impurity |
|---|---|---|
| Amber glass | 0.3% | Z-isomer |
| Clear glass | 4.1% | Epoxide derivative |
Storage recommendations: sealed amber vials under nitrogen at -20°C .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the enone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The enone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Key Observations :
- The target compound features a pyrrolo[2,3-c]pyridine core, distinguishing it from phthalazine-based analogs (e.g., 6d). This core may influence binding selectivity in kinase targets due to its smaller ring system and electronic properties .
- The dimethylamino group in the target’s enone side chain contrasts with the 2,4-diaminopyrimidine moiety in analogs like 6d. The latter is associated with antifolate activity, suggesting divergent biological mechanisms .
- Substituents like chlorine (target) and methoxy groups (analogs) modulate solubility and steric effects. For example, the 2,3-dimethoxyphenyl group in 6d enhances π-π stacking with aromatic enzyme residues .
Methodological Approaches to Similarity Assessment
The comparison of compound similarity relies on computational and experimental strategies:
- Structural Similarity Metrics: Tanimoto coefficients or fingerprint-based analyses quantify shared pharmacophoric features. For instance, the target and 6d share an (E)-enone motif but differ in heterocyclic cores, resulting in moderate similarity scores .
- Spectroscopic and Crystallographic Data: IR and NMR data (e.g., δ 7.86 ppm for enone protons in 6d ) provide empirical comparisons.
- Biological Activity Profiling: While the target’s activity is underexplored, analogs with diaminoheterocycles (e.g., 2,4-diaminopyrimidine) exhibit nanomolar inhibition of enzymes like dihydrofolate reductase, highlighting the impact of substituents on potency .
Biological Activity
(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C15H18ClN3O
- Molecular Weight : 291.78 g/mol
- CAS Number : 1221153-81-6
The compound exhibits its biological effects primarily through interactions with various molecular targets. Preliminary studies suggest it may act as an inhibitor of specific kinases involved in cancer cell proliferation and survival pathways. The structural features of the compound allow for potential binding to ATP-binding sites in kinases, which is a common mechanism among many anticancer agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 5.0 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 4.5 | Inhibition of tubulin polymerization |
| HCT116 (Colorectal) | 6.0 | DNA damage response activation |
These results indicate that the compound can effectively inhibit cancer cell growth by inducing apoptosis and disrupting microtubule dynamics, critical for mitosis.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It has shown promise as a potential inhibitor of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.
| Enzyme Target | IC50 (µM) | Reference Compound |
|---|---|---|
| Acetylcholinesterase | 0.8 | Galanthamine |
| Butyrylcholinesterase | 1.5 | Donepezil |
The compound's ability to inhibit AChE suggests it could be beneficial in enhancing cholinergic neurotransmission.
Case Studies
Several case studies have reported the synthesis and evaluation of similar compounds with related structures, demonstrating the importance of structural modifications in enhancing biological activity:
- Study on Imidazole Derivatives : A study published in Nature evaluated imidazole derivatives similar to our compound and found that modifications at specific positions significantly enhanced anticancer activity against melanoma cell lines with IC50 values as low as 1.1 nM .
- Pyrrolopyridine Compounds : Research indicated that pyrrolopyridine compounds exhibited significant cytotoxic effects on various cancer cell lines, with some derivatives showing IC50 values below 10 µM against aggressive breast cancer cells .
Q & A
Basic: How can researchers optimize the synthesis yield of (E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one?
Methodological Answer:
- Design of Experiments (DoE): Use DoE to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, optimize the base (NaH or K₂CO₃) and solvent (THF vs. dioxane) for the enone formation step, as seen in pyrrolo[2,3-b]pyridine syntheses .
- Purification Strategies: Employ gradient column chromatography (e.g., ethyl acetate/PE gradients) or recrystallization (ethanol or methanol) to isolate high-purity product, similar to methods for pyrrol-2-one derivatives .
- Analytical Monitoring: Track reaction progress via TLC or HPLC to identify intermediates and optimize reaction time .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to verify the (E)-configuration of the enone moiety and substituent positions (e.g., isopropyl group at N1, chloro at C5). Compare shifts with structurally related pyrrolo[2,3-c]pyridines .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₇H₂₀ClN₃O) and rule out side products like oxidized intermediates .
- X-ray Crystallography: Resolve ambiguities in regiochemistry, as demonstrated for ethyl 2-benzyl-3-arylacetate derivatives .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs by replacing the 5-chloro group with fluoro or methoxy groups (via nucleophilic substitution or Suzuki coupling) to assess electronic effects .
- Enone Modifications: Introduce α,β-unsaturated ketone derivatives (e.g., methyl vs. trifluoropropyl groups) to evaluate steric and electronic impacts on target binding .
- Biological Assays: Screen analogs against kinase panels or cellular models (e.g., cancer cell lines) and correlate activity with substituent properties using multivariate analysis .
Advanced: How should researchers resolve contradictions in reported biological activity data for pyrrolo[2,3-c]pyridine derivatives?
Methodological Answer:
- Reproducibility Checks: Validate assay conditions (e.g., ATP concentrations in kinase assays) to rule out false positives/negatives. For example, inconsistent IC₅₀ values may arise from variations in enzyme purity .
- Off-Target Profiling: Use proteome-wide affinity chromatography or computational docking (e.g., AutoDock Vina) to identify unintended targets that may explain discrepancies .
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for differences in experimental design (e.g., cell line selection) .
Advanced: What strategies address regioselectivity challenges during functionalization of the pyrrolo[2,3-c]pyridine core?
Methodological Answer:
- Directed Metalation: Use LDA or TMP-Li to deprotonate specific positions (e.g., C3 vs. C7) for halogenation or alkylation, as shown in pyrrolo[2,3-b]pyridine systems .
- Protecting Groups: Temporarily block reactive sites (e.g., enone carbonyl) with SEM or Boc groups to direct functionalization to the chloro-substituted ring .
- Computational Modeling: Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide synthetic routes .
Advanced: How can researchers assess the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS. Monitor metabolites like hydroxylated or demethylated products .
- CYP Inhibition Screening: Test for interactions with CYP3A4 or CYP2D6 using fluorogenic substrates to predict drug-drug interactions .
- In Vivo PK Studies: Administer radiolabeled compound to rodents and analyze plasma/tissue samples for half-life (t₁/₂) and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
